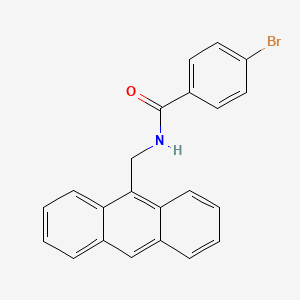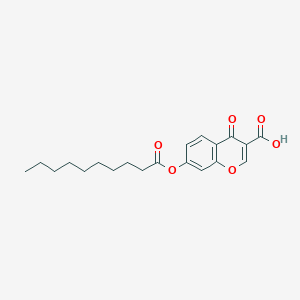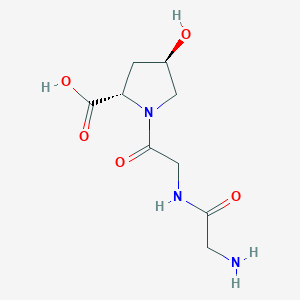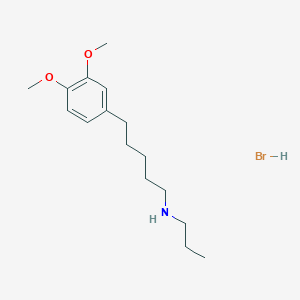
5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide is a chemical compound that belongs to the class of phenylalkylamines. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a pentan-1-amine backbone, with a propyl group at the nitrogen atom. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding 3,4-dimethoxyphenyl intermediate.
Alkylation: The intermediate is then subjected to alkylation with a propylamine derivative to introduce the propyl group at the nitrogen atom.
Formation of the pentan-1-amine backbone: The final step involves the formation of the pentan-1-amine backbone through a series of reactions, such as reduction and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of catalysts to enhance yield and purity. The process typically includes:
Large-scale synthesis of intermediates: Using high-throughput reactors and continuous flow systems to produce intermediates in large quantities.
Catalytic reactions: Employing catalysts to improve reaction efficiency and selectivity.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 3,4-dimethoxyphenyl ketones or aldehydes.
Reduction: Formation of 3,4-dimethoxyphenyl alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with neurotransmitter receptors, such as serotonin or dopamine receptors, to modulate their activity.
Enzyme inhibition: Inhibiting specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Signal transduction: Affecting intracellular signaling pathways, resulting in changes in gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dimethoxyphenylacetic acid: A related compound with similar structural features but different functional groups.
3,4-dimethoxyphenylpropanoic acid: Another similar compound with a propanoic acid group instead of the pentan-1-amine backbone.
4-(3,4-dimethoxyphenyl)-2-butanone: A compound with a butanone backbone and similar aromatic substitution pattern.
Uniqueness
5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
646520-36-7 |
|---|---|
Fórmula molecular |
C16H28BrNO2 |
Peso molecular |
346.30 g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C16H27NO2.BrH/c1-4-11-17-12-7-5-6-8-14-9-10-15(18-2)16(13-14)19-3;/h9-10,13,17H,4-8,11-12H2,1-3H3;1H |
Clave InChI |
YBBZLWNLXLOBND-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCCCCC1=CC(=C(C=C1)OC)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)

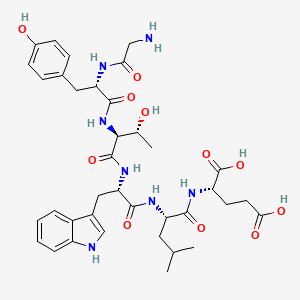
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)
boranyl](/img/structure/B12608590.png)
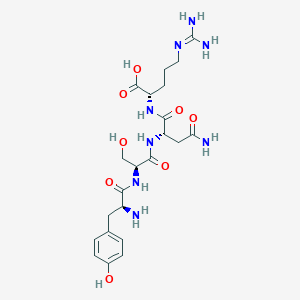
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)

![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)
